molecular formula C9H14O B8745439 4-(Propan-2-ylidene)cyclohexan-1-one CAS No. 19620-36-1

4-(Propan-2-ylidene)cyclohexan-1-one

Cat. No.: B8745439
CAS No.: 19620-36-1
M. Wt: 138.21 g/mol
InChI Key: UJYNKPIXFNHCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propan-2-ylidene)cyclohexan-1-one is an organic compound with the molecular formula C9H14O. It is a cyclic ketone characterized by the presence of an isopropylidene group attached to the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Propan-2-ylidene)cyclohexan-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-isopropylidenecyclohexanol using oxidizing agents such as sodium dichromate in the presence of sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the ketone.

Industrial Production Methods: In industrial settings, the production of 4-isopropylidenecyclohexanone often involves catalytic processes. For example, the dehydrogenation of 4-isopropylidenecyclohexanol using metal catalysts like palladium or platinum can yield the desired ketone. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Propan-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, sulfuric acid, and controlled temperature.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: 4-Isopropylidenecyclohexanol.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Propan-2-ylidene)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropylidenecyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize certain reaction intermediates and facilitate specific pathways .

Comparison with Similar Compounds

Uniqueness: 4-(Propan-2-ylidene)cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and related compounds. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Properties

CAS No.

19620-36-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-propan-2-ylidenecyclohexan-1-one

InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3-6H2,1-2H3

InChI Key

UJYNKPIXFNHCOE-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(=O)CC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (31.16 g, 164 mmol) was added to a solution of ketal (2, 23.0 g, 126 mmol) in acetone (2.3 L) and water (138 mL). The reaction mixture was heated to reflux and maintained at reflux for 3.5 h. The mixture was cooled to room temperature, treated with saturated sodium bicarbonate (60 mL) and concentrated under vacuum. The resulting oily residue was extracted with ethyl acetate (2×130 mL), washed with water (100 mL), then brine (100 mL), and dried over sodium sulfate. The filtered organic layer was concentrated under vacuum to give an oil. Weight: 16 g. Weight yield: 92%. 1H-NMR (400 MHz, CDCl3): δ 1.69 (s, 6H), 2.35 (t, 4H), 2.50 (t, 4H). MS (APCI method): No molecular ion peak was observed (Note: 1H-NMR showed the presence of ˜2% of ketal 2 but used without purification).
Quantity
31.16 g
Type
reactant
Reaction Step One
[Compound]
Name
ketal
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
reactant
Reaction Step One
Name
Quantity
138 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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